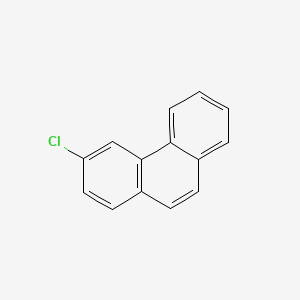

3-Chlorophenanthrene

説明

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) and Halogenated PAHs (X-PAHs) Research

3-Chlorophenanthrene is a chemical compound that falls under the classification of halogenated polycyclic aromatic hydrocarbons (X-PAHs). nih.gov To understand its significance, it is essential to first consider the broader categories of Polycyclic Aromatic Hydrocarbons (PAHs) and X-PAHs.

PAHs are a large group of organic compounds composed of two or more fused aromatic rings. iarc.frwikipedia.org They are formed from the incomplete combustion of organic materials and are widespread environmental contaminants. iarc.frwikipedia.orgresearchgate.net PAHs can be found in the air, water, and soil, and are generated by various sources including industrial processes, vehicle emissions, and natural events like forest fires. iarc.frresearchgate.netacs.org Phenanthrene (B1679779), a three-ring PAH, is one of the simpler members of this family. wikipedia.org

X-PAHs are derivatives of PAHs where one or more hydrogen atoms have been replaced by a halogen atom, such as chlorine or bromine. nih.gov this compound is thus a chlorinated derivative of phenanthrene. nih.gov X-PAHs, including this compound, are considered semi-volatile organic compounds (SVOCs) and persistent organic pollutants (POPs). nih.govd-nb.info This classification indicates their potential for long-range atmospheric transport and persistence in the environment. nih.govd-nb.info

The formation of X-PAHs can occur through the reaction of parent PAHs with chlorine during pyrosynthesis, a process that can happen in industrial settings and even in aquatic environments. researchgate.net Research has identified X-PAHs in various environmental matrices, including urban air, vehicle exhaust, sediments, and even tap water. researchgate.net Their concentrations are generally lower than their parent PAHs but can be higher than other well-known pollutants like dioxins. researchgate.net

Significance and Research Gaps concerning this compound

The study of this compound and other X-PAHs is significant due to their potential environmental risks, which in some cases, are considered comparable to those of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). nih.gov Some X-PAHs have been identified as being more toxic than their parent PAH compounds. nih.gov For instance, certain chlorinated PAHs exhibit greater mutagenicity and aryl hydrocarbon receptor (AhR) activity than their non-halogenated counterparts. researchgate.net

Despite their importance, the environmental occurrence, fate, and characteristics of X-PAHs are not yet fully understood, representing a significant research gap. nih.govd-nb.info The vast number of possible X-PAH isomers makes their separation and quantification in environmental samples a challenging task. d-nb.info Furthermore, their presence at ultra-trace levels, often two to three orders of magnitude lower than parent PAHs in air samples, complicates analysis. d-nb.info

Historically, the synthesis of specific phenanthryl halides like this compound has been a challenge for chemists. acs.org Early attempts at preparation were often met with limited success. acs.org However, methods have since been developed for its synthesis, for example, from 3-phenanthrenesulfonic acid or through the Pschorr synthesis. acs.org

Recent studies have begun to shed more light on the atmospheric deposition of X-PAHs. For example, a study in central Europe measured the deposition fluxes of chlorinated and brominated PAHs, finding them to be similar to those of PCBs and significantly lower than their parent PAHs. nih.gov These studies also noted seasonal variations in deposition, suggesting complex environmental transport and fate processes. nih.gov

Further research is needed to fully characterize the sources, environmental behavior, and toxicological profiles of specific X-PAHs like this compound to better assess their potential risks to human health and the environment. researchgate.net

Data Tables

Table 1: Physico-chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉Cl |

Source: Hoffman Fine Chemicals, 2024 hoffmanchemicals.com

Table 2: Analytical Parameters for Selected Halogenated PAHs

| Compound | Abbreviation | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|---|---|

| This compound | 3-ClPhe | 26.1 | 212.0 | 176.1 | 30 |

| 9-Chlorophenanthrene (B119892)/2-chlorophenanthrene (B1345102) | 9-/2-ClPhe | 26.6 | 212.0 | 176.1 | 30 |

| 1-Chloroanthracene | 1-ClAnt | 27.2 | 212.0 | 176.1 | 30 |

Source: Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS - PMC, 2021 nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chlorophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFJTESUEYBUOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221717 | |

| Record name | Phenanthrene, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

715-51-5 | |

| Record name | Phenanthrene, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000715515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chlorophenanthrene and Its Derivatives

Classical and Established Synthesis Routes

Established methods for synthesizing 3-chlorophenanthrene often rely on foundational reactions in organic chemistry, providing reliable, albeit sometimes limited, pathways to the target molecule.

Chlorination of Phenanthrene (B1679779)

Direct chlorination of phenanthrene is a primary method for producing chlorophenanthrenes. This electrophilic aromatic substitution reaction typically yields a mixture of isomers, the distribution of which is influenced by the reagents and conditions employed.

The reaction of phenanthrene with chlorine gas (Cl₂) is a common approach to introduce chlorine atoms onto the aromatic ring. ontosight.aivulcanchem.com This process can be carried out in a suitable solvent, and the reactivity of phenanthrene's different positions leads to a variety of chlorinated products. For instance, reacting phenanthrene with chlorine in carbon tetrachloride at room temperature initially forms an addition product, 9,10-dichloro-9,10-dihydrophenanthrene. scribd.comscribd.com Upon heating, this intermediate eliminates a molecule of hydrogen chloride (HCl) to yield 9-chlorophenanthrene (B119892). scribd.comscribd.com The use of a Lewis acid catalyst, such as ferric chloride (FeCl₃), can facilitate the chlorination, typically at mild temperatures between 25–50°C. vulcanchem.com The reaction with chlorine gas can be more effective over a wide range of temperatures compared to using HCl gas, which requires higher temperatures (around 600°C) to achieve chlorination. sci-hub.se

The choice of solvent plays a critical role in the outcome of the chlorination of phenanthrene, affecting both the reaction rate and the distribution of isomers. While specific data on the direct chlorination leading to a mixture of 1-, 3-, and 4-chlorophenanthrene (B3050169) is not extensively detailed in the provided results, the principles of solvent effects on reactions involving PAHs are well-documented. For example, in the photooxidation of phenanthrene, reaction rates are higher in non-polar solvents compared to polar solvents. nih.gov This is attributed to the differing abilities of solvents to stabilize intermediates and transition states. In chlorination reactions, the solvent can influence the electrophilicity of the chlorinating agent and the stability of the carbocation intermediates (arenium ions) formed during the substitution process. This, in turn, affects the regioselectivity of the reaction, leading to different ratios of 1-, 3-, and 4-chlorophenanthrene. The separation of these isomers often requires advanced chromatographic techniques. vulcanchem.com It has also been noted that in aqueous chlorination, reactions at a pH below 6 tend to produce chlorinated products. nih.gov

Preparation from 3-Phenanthrenesulfonic Acid

An alternative route to specific phenanthrene derivatives involves the sulfonation of phenanthrene followed by conversion of the sulfonic acid group. The sulfonation of phenanthrene with concentrated sulfuric acid can yield a mixture of isomers, including 2-phenanthrenesulfonic acid and 3-phenanthrenesulfonic acid. scribd.comscribd.com The ratio of these products is dependent on the reaction temperature. chemicalbook.comchemicalbook.com Once isolated, 3-phenanthrenesulfonic acid can potentially be converted to this compound, although the direct conversion is not explicitly detailed in the provided search results. A related transformation involves the replacement of a bromine atom in 1-10-bromophenanthrene-3- or -6-sulphonic acid with a chlorine atom. archive.org

Pschorr Synthesis Approaches and Limitations

The Pschorr synthesis is a classical method for forming the phenanthrene ring system through the intramolecular cyclization of a diazonium salt. scribd.comuni-regensburg.de This reaction has been a valuable tool in the synthesis of various phenanthrene derivatives. However, the Pschorr synthesis has its limitations. For example, attempts to synthesize certain substituted phenanthrenes, such as 8-, 5-, or 7-ethylphenanthrene, using this method have been unsuccessful. archive.org The success of the Pschorr cyclization can be influenced by the stability of the diazonium salt and the electronic and steric nature of the substituents on the aromatic rings. Modern variations of this reaction sometimes employ photocatalysis to improve efficiency and overcome some of the classical limitations. uni-regensburg.de

Advanced and Novel Synthetic Strategies for this compound and Related Compounds

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for preparing this compound and its derivatives. These modern strategies often offer greater control over regioselectivity and functional group tolerance.

Palladium-catalyzed cross-coupling reactions have become a powerful tool for constructing complex aromatic systems. beilstein-journals.org For instance, a novel one-pot protocol has been developed to synthesize various phenanthrene derivatives from aryl iodides and ortho-bromobenzoyl chlorides, showcasing high functional group tolerance, including for chloro-substituted precursors. beilstein-journals.org Another advanced approach involves an anionic cyclization to generate the phenanthrene ring, which can then be further functionalized. This has been demonstrated in the large-scale synthesis of 3-bromo-6-chloro-phenanthrene-9,10-dione. acs.orgacs.orgresearchgate.net

An in-depth analysis of synthetic strategies reveals a variety of sophisticated methods for the preparation of this compound and its structurally related derivatives. These methodologies leverage modern catalytic systems and reaction cascades to construct the polycyclic aromatic framework with precision and efficiency. The following sections detail several key approaches, focusing on the underlying chemical principles and their application in synthesis.

1 Palladium-Catalyzed Annulative Coupling of Chlorophenanthrene Derivatives

Palladium-catalyzed reactions are a cornerstone in the synthesis of complex aromatic systems. One powerful strategy is the annulative coupling of chlorophenanthrene derivatives, which allows for the extension of the π-system by forming new rings. This approach is particularly useful for creating novel nanocarbon structures and polycyclic aromatic hydrocarbons (PAHs) with unique electronic and structural properties.

A notable application of this methodology is the palladium-catalyzed annulation of 9-halophenanthrenes, including 9-chlorophenanthrene, with various alkynes. mdpi.com This reaction efficiently produces 4,5-disubstituted acephenanthrylene (B1206934) derivatives. The process is believed to proceed through carbopalladation of the alkyne. When asymmetric alkynes are used, the reaction exhibits high regioselectivity. mdpi.com This method is not limited to phenanthrenes and has been successfully applied to other π-extended bromoarenes. mdpi.com

Another significant variation is the annulative dimerization or cross-coupling of bay-chlorinated polyaromatics. wikipedia.orgoup.com For instance, researchers have demonstrated that a palladium catalyst can efficiently dimerize molecules like 4-chlorophenanthrene to form cyclobisphenanthrene. researchgate.net This type of reaction can also be used in cross-coupling with molecules like biphenylene (B1199973) to create polyaromatics containing eight-membered rings, which are otherwise difficult to access. wikipedia.orgoup.com The threefold annulative cross-coupling of 1,5,9-trichlorotriphenylene is a testament to the power of this method in constructing highly curved nanocarbons. wikipedia.orgoup.com

Table 1: Examples of Palladium-Catalyzed Annulation of Chlorophenanthrene Derivatives

| Starting Material | Reagent | Catalyst System | Product | Yield | Citation |

|---|---|---|---|---|---|

| 9-Chlorophenanthrene | Diphenylacetylene | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃ | 4,5-Diphenylacephenanthrylene | 95% | mdpi.com |

| 9-Chlorophenanthrene | 1-Phenyl-1-propyne | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃ | 4-Methyl-5-phenylacephenanthrylene | 91% | mdpi.com |

| 4-Chlorophenanthrene | - (Dimerization) | Palladium Catalyst | Cyclobisphenanthrene | - | researchgate.net |

2 Anionic Cyclization for Phenanthrene Ring Generation in Dihalophenanthrenequinone Synthesis

Anionic cyclization represents a key strategic step in the construction of the phenanthrene nucleus, particularly for halogenated derivatives. This method relies on the generation of a carbanion that subsequently attacks an intramolecular electrophilic site to forge the final ring of the phenanthrene system.

3 Synthesis of Substituted Phenanthrenes via Palladium/Norbornadiene-Catalyzed Domino Reactions

A highly efficient and atom-economical route to substituted phenanthrenes is the one-pot, multi-component domino reaction catalyzed by a palladium/norbornadiene system. nih.govbeilstein-journals.org This process, often referred to as the Catellani reaction, enables the dual functionalization of aryl halides through C-H bond activation. nih.gov

The reaction typically involves three components: an aryl iodide, an ortho-haloaryl substrate (such as an ortho-bromobenzoyl chloride or 2-bromophenylboronic acid), and norbornadiene. nih.govbeilstein-journals.orgnih.gov Norbornadiene plays a dual role; it facilitates the ortho-C–H activation and serves as a precursor to ethylene (B1197577) via a subsequent retro-Diels-Alder reaction. nih.gov The proposed mechanism begins with the oxidative addition of the aryl iodide to a Pd(0) complex. nih.gov This is followed by the insertion of norbornadiene and an ortho-C–H activation to form a five-membered palladacycle. Subsequent steps involving the second aryl component and the retro-Diels-Alder extrusion of ethylene lead to the formation of the phenanthrene ring. researchgate.netnih.gov

This domino reaction is valued for its broad substrate scope, accommodating a wide range of electron-donating and electron-withdrawing functional groups, and often results in higher yields and shorter reaction times compared to traditional methods. beilstein-journals.orgnih.gov

Table 2: Synthesis of Phenanthrene Derivatives via Pd/Norbornadiene Catalysis

| Aryl Iodide | ortho-Bromo Substrate | Catalyst System | Product | Yield | Citation |

|---|---|---|---|---|---|

| 4-Iodoanisole | 2-Bromobenzoyl chloride | Pd(OAc)₂, PPh₃, Cs₂CO₃ | 2-Methoxyphenanthrene | 85% | nih.gov |

| 1-Iodo-4-nitrobenzene | 2-Bromobenzoyl chloride | Pd(OAc)₂, PPh₃, Cs₂CO₃ | 3-Nitrophenanthrene | 81% | nih.gov |

| 4-Iodotoluene | 2-Bromo-5-methylbenzoyl chloride | Pd(OAc)₂, PPh₃, Cs₂CO₃ | 2,6-Dimethylphenanthrene | 78% | nih.gov |

| 1-Iodo-4-(trifluoromethyl)benzene | 2-Bromophenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3-(Trifluoromethyl)phenanthrene | 75% | nih.gov |

4 Carbene Organocatalytic Tandem Reactions for Phenanthrenequinone (B147406) Synthesis

In a departure from metal-catalyzed methods, N-heterocyclic carbene (NHC) organocatalysis has emerged as a powerful strategy for the synthesis of 9,10-phenanthrenequinones (PQs). iastate.eduacs.org This approach offers a metal-free pathway to a diverse array of PQ derivatives, often starting from simple, readily available materials and without the need for stoichiometric oxidants. iastate.eduacs.org

The reaction typically proceeds as a tandem sequence initiated by the coupling of an aldehyde and an ester. acs.org Specifically, an aryl aldehyde reacts with an ortho-iodo aromatic ester in the presence of an NHC catalyst. acs.org The proposed mechanism involves the initial formation of a Breslow intermediate from the NHC and the aldehyde. acs.org This intermediate then reacts with the ester, leading to a benzoin-type adduct. A subsequent annulation reaction, believed to involve an aryl radical species, constructs the phenanthrenequinone framework. iastate.eduacs.org This method represents the first direct construction of PQ skeletons from simple starting materials using small-molecule catalysts. acs.org The resulting phenanthrenequinone products have also shown potential biological activity, such as notable antimicrobial properties against common plant pathogens. iastate.edu

5 Directed Ortho Metalation (DoM) Strategies for Functionalized Phenanthrenes

Directed ortho metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. escholarship.org When combined with cross-coupling reactions, it provides a conceptually powerful route for the synthesis of highly substituted phenanthrenes. rsc.org

The strategy relies on a directing metalation group (DMG), such as an N,N-diethylamide (-CONEt₂), which directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. escholarship.orgrsc.org This generates a stabilized aryllithium species that can then react with an electrophile. In the context of phenanthrene synthesis, a common sequence involves the DoM of a benzamide, followed by a Suzuki-Miyaura cross-coupling reaction with a suitably substituted boronic acid or ester to form a biaryl intermediate. rsc.org

The final phenanthrene ring is often closed via a second metalation event, known as directed remote metalation (DreM), where the initial DMG on one ring directs the metalation and cyclization onto the appended aromatic ring, forming the 9-phenanthrol core. rsc.org This DoM-cross-coupling-DreM sequence allows for the highly regioselective construction of complex phenanthrene natural products and their derivatives. rsc.org The versatility of this approach allows for the synthesis of a wide range of functionalized phenanthrenes with yields ranging from moderate to quantitative. escholarship.org

Reactivity and Reaction Mechanisms of 3 Chlorophenanthrene

Electrophilic Substitution Reactions

Electrophilic substitution is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reactivity of phenanthrene (B1679779) itself is complex due to the non-equivalent positions on its three fused rings. numberanalytics.com The positions C9 and C10 are generally the most susceptible to electrophilic attack due to their higher electron density and the ability to form more stable carbocation intermediates (arenium ions). scribd.comchemicalbook.com

Influence of the Chlorine Atom on Reactivity and Regioselectivity

The presence of a chlorine atom at the 3-position of the phenanthrene ring significantly influences the course of electrophilic substitution reactions. Halogens, like chlorine, are deactivating groups, meaning they reduce the rate of electrophilic aromatic substitution compared to the unsubstituted parent molecule. This deactivation stems from the inductive effect, where the electronegative chlorine atom withdraws electron density from the aromatic system. libretexts.org

Despite being deactivating, the chlorine atom is an ortho, para-director. This means it directs incoming electrophiles to the positions ortho and para relative to itself. This directing effect is due to resonance, where the lone pairs on the chlorine atom can be delocalized into the ring, stabilizing the arenium ion intermediate when the attack occurs at the ortho or para positions. libretexts.org

For 3-Chlorophenanthrene, the potential sites for electrophilic attack are influenced by both the inherent reactivity of the phenanthrene nucleus and the directing effect of the chlorine atom. The chlorine at C3 would direct incoming electrophiles to C2 and C4 (ortho positions) and C10 (para position). However, the high intrinsic reactivity of the C9 and C10 bond in phenanthrene remains a dominant factor. scribd.com For instance, the direct chlorination of phenanthrene often yields 9-chlorophenanthrene (B119892), indicating the preference for substitution at this position. scribd.comchemdad.com The formation of atmospheric chlorinated polycyclic aromatic hydrocarbons (ClPAHs) is believed to occur through secondary reactions with chlorine atoms, with the positions of chlorination corresponding to sites of high frontier electron density. nih.gov

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution This table provides a general overview of substituent effects, which are applicable to this compound.

| Substituent Type | Effect on Reactivity | Directing Influence | Example Groups |

| Activating | Increases reaction rate | ortho, para | -OH, -NH₂, -OR, -Alkyl |

| Deactivating | Decreases reaction rate | ortho, para | -F, -Cl, -Br, -I |

| Deactivating | Decreases reaction rate | meta | -NO₂, -SO₃H, -CN, -C(O)R |

| Data sourced from general principles of organic chemistry. libretexts.orgchemistrydocs.com |

Oxidative Degradation Pathways

This compound, like other PAHs, is subject to oxidative degradation through various environmental and laboratory-induced processes. These pathways can lead to the formation of more polar and often more toxic byproducts.

Formation of Phenanthrenequinones

The oxidation of phenanthrene and its derivatives commonly occurs at the 9,10-positions to yield phenanthrenequinones. chemicalbook.comchemdad.com This reaction is a significant degradation pathway for this compound. The oxidation can be achieved using various oxidizing agents. Studies have reported the synthesis of This compound-9,10-dione (B8578048) from related starting materials, confirming this as a stable oxidation product. rsc.org Similarly, the synthesis of related compounds like 3-bromo-6-chloro-phenanthrene-9,10-dione highlights the susceptibility of the 9,10-positions to oxidation, even in the presence of multiple halogen substituents. researchgate.netacs.org In degradation studies of phenanthrene using hypochlorous acid, 9,10-phenanthrenedione was identified as a key product alongside 9-chlorophenanthrene. rsc.org

Photolytic Degradation Mechanisms, including Chlorine Abstraction and Oxidative Byproduct Formation

Photolysis, or degradation by light, is a major route for the breakdown of PAHs in the environment. oregonstate.edu Chlorinated PAHs like this compound undergo direct photolysis, often following pseudo-first-order kinetics. nih.govsemanticscholar.org

A key mechanism in the photolysis of chlorophenanthrenes is the initial abstraction (homolytic cleavage) of the chlorine atom from the aromatic ring. nih.govsemanticscholar.orgacs.org This step forms a phenanthrenyl radical and a chlorine radical. The phenanthrenyl radical can then undergo further reactions, particularly oxidative degradation in the presence of oxygen, leading to the formation of various byproducts. nih.govsemanticscholar.org The photostability of chlorinated phenanthrenes is generally consistent with the trend of their parent PAHs. nih.govsemanticscholar.org

Table 2: Photodegradation Half-Lives of Selected Chlorinated PAHs in Toluene

| Compound | Photodegradation Half-Life (t₁/₂) (hours) |

| 3-Chlorofluoranthene | 29 |

| Chlorophenanthrenes (ClPhe) | Data indicates stability greater than 7-ClBaA |

| 7-Chlorobenz[a]anthracene (7-ClBaA) | 12 |

| 1-Chloropyrene (1-ClPy) | 3.5 |

| 6-Chlorobenzo[a]pyrene (6-ClBaP) | 0.57 |

| Data sourced from Ohura et al. (2005) as cited in nih.govdoi.org. The specific value for this compound was not provided, but its relative stability was noted. |

Chlorine Radical-Induced Reactions

Chlorine radicals (Cl•) are highly reactive species that can be generated during the photolysis of aqueous chlorine (e.g., in water treatment processes). nih.govnsf.govresearchgate.net These radicals can initiate degradation of organic compounds through mechanisms like hydrogen abstraction or addition to double bonds. nih.govlibretexts.org

The reaction of chlorine radicals with phenanthrene has been shown to promote its oxidative degradation. researchgate.net In a Fenton/Cl⁻ system, Cl• radicals were found to effectively degrade phenanthrene without leading to chlorinated byproducts. researchgate.net The photolysis of free available chlorine (HOCl/OCl⁻) generates both hydroxyl (HO•) and chlorine (Cl•) radicals, which are powerful oxidizing agents capable of reacting with most organic compounds at nearly diffusion-controlled rates. nih.gov The specific reaction pathways of this compound with chlorine radicals would involve the radical adding to the aromatic system or abstracting a hydrogen atom, initiating a cascade of oxidative reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. ibchem.com While common for aliphatic halides (halogenoalkanes), these reactions are generally not favorable for aryl halides like this compound under standard conditions. chemguide.co.ukgatech.edu

The carbon-chlorine bond in this compound is on an sp² hybridized carbon atom. This bond is stronger than a C-Cl bond on an sp³ carbon due to the partial double bond character from resonance with the aromatic pi-system. Furthermore, the electron-rich pi-cloud of the phenanthrene ring repels incoming nucleophiles. Consequently, nucleophilic aromatic substitution requires harsh conditions (e.g., high temperature and pressure) or the presence of strong electron-withdrawing groups positioned ortho or para to the halogen, which is not the case for this compound. Therefore, this reaction pathway is not considered a significant aspect of its chemistry under typical laboratory or environmental conditions.

Coupling Reactions and Derivatization

The presence of the chlorine atom on the phenanthrene ring system makes this compound a versatile precursor for the synthesis of more complex molecules through various coupling and derivatization reactions. These reactions leverage the reactivity of the carbon-chlorine bond, often facilitated by a metal catalyst, to form new carbon-carbon or carbon-heteroatom bonds.

Formation of Polyaromatic Structures embedding Eight-Membered Rings

A significant application of chlorinated polyaromatic hydrocarbons, including derivatives of this compound, is in the synthesis of novel polyaromatic structures that incorporate eight-membered rings. These structures are of interest due to the negative Gaussian curvature induced by the eight-membered ring, a feature that is foundational to the theoretical structures of Mackay crystals and carbon schwarzites. colab.wsresearchgate.net

In a key synthetic strategy, bay-chlorinated polyaromatics undergo palladium-catalyzed annulative coupling reactions. colab.wsresearchgate.net This process can proceed via two main pathways: annulative dimerization or cross-coupling with a molecule like biphenylene (B1199973). colab.wsresearchgate.net These reactions are significant because they represent a departure from traditional methods that primarily yielded six-membered rings. researchgate.net The formation of an eight-membered ring is achieved through C-H functionalization, a powerful tool in modern organic synthesis. colab.wsresearchgate.net

The general mechanism involves the catalytic action of a palladium complex, which facilitates the C-H activation and subsequent ring formation. This methodology has been successfully applied to construct highly curved nanocarbon structures, demonstrating its potential for creating complex, three-dimensional carbon architectures. colab.wsresearchgate.net

Table 1: Key Features of Annulative Coupling for Eight-Membered Ring Formation

| Feature | Description | Source |

| Reactants | Bay-chlorinated polyaromatics (e.g., derivatives of this compound), Biphenylene | colab.wsresearchgate.net |

| Catalyst | Palladium-based catalysts | colab.wsresearchgate.net |

| Key Transformation | Annulative coupling via C-H functionalization | colab.wsresearchgate.net |

| Product | Polyaromatic structures embedding an eight-membered ring | colab.wsresearchgate.net |

| Significance | Creates negatively curved nanocarbon structures; potential pathway to Mackay crystals | colab.wsresearchgate.net |

Synthesis of Amino Alcohols Derived from Chlorophenanthrenes

Amino alcohols derived from phenanthrene and its chlorinated analogues have been investigated for their potential biological activity. The synthesis of these compounds often starts from a corresponding chlorophenanthrene derivative, highlighting the role of this compound as a key starting material. acs.org

One synthetic route involves the preparation of 3-chloro-9-acetylphenanthrene. acs.org This intermediate can be synthesized via a Pschorr reaction, starting from o-nitrophenylacetic acid and p-chlorobenzaldehyde, to form 3-chloro-9-phenanthrenecarboxylic acid. acs.org This acid is then converted to the corresponding diazo ketone, which can be transformed into 3-chloro-9-ω-bromoacetylphenanthrene. acs.org The bromoacetyl derivative serves as a precursor to various amino ketones, which are subsequently reduced to the desired amino alcohols. acs.org A common reducing agent for this final step is aluminum isopropoxide. acs.org

The introduction of a chlorine atom at the 3-position of the phenanthrene nucleus has been shown to influence the biological properties of the resulting amino alcohols. acs.org

Table 2: Synthetic Steps for Amino Alcohols from this compound

| Step | Reaction | Key Reagents | Intermediate/Product | Source |

| 1 | Pschorr Synthesis | o-nitrophenylacetic acid, p-chlorobenzaldehyde | 3-chloro-9-phenanthrenecarboxylic acid | acs.org |

| 2 | Arndt-Eistert Reaction | - | Diazo ketone | acs.org |

| 3 | Halogenation | - | 3-chloro-9-ω-bromoacetylphenanthrene | acs.org |

| 4 | Amination | Various amines | Amino ketone | acs.org |

| 5 | Reduction | Aluminum isopropoxide | Amino alcohol | acs.org |

Derivatization to Form Substituted Phenanthrene Carboxylic Acids and Esters

This compound can be derivatized to produce substituted phenanthrene carboxylic acids and their corresponding esters. These compounds are valuable intermediates in organic synthesis and have been explored for various applications, including as modulators of NMDA receptors. nih.gov

A common strategy for this derivatization involves the conversion of the chloro-substituted phenanthrene into a more functionalized intermediate. For instance, a Friedel-Crafts acylation can introduce an acetyl group, which can then be oxidized to a carboxylic acid. nih.gov Alternatively, cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce other functional groups that can later be converted to a carboxylic acid. researchgate.net

The synthesis of phenanthrene-3-carboxylic acid itself can be achieved from 3-acetylphenanthrene (B1329424) through an oxidation reaction. prepchem.com Once the carboxylic acid is formed, it can be readily converted to its ester derivatives through standard esterification procedures. mdpi.com These reactions typically involve reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The resulting esters can serve as building blocks for more complex molecules. mdpi.com

Table 3: General Methods for Derivatization to Phenanthrene Carboxylic Acids and Esters

| Method | Description | Starting Material Example | Product Example | Source |

| Oxidation | The acetyl group is oxidized to a carboxylic acid. | 3-Acetylphenanthrene | Phenanthrene-3-carboxylic acid | prepchem.com |

| Hydrolysis | Basic hydrolysis of an ester to the corresponding carboxylic acid. | Ester-substituted phenanthrene | Phenanthrene carboxylic acid | mdpi.com |

| Esterification | Reaction of a carboxylic acid with an alcohol. | Phenanthrene-3-carboxylic acid | Methyl phenanthrene-3-carboxylate | nih.gov |

Environmental Occurrence and Formation of Chlorophenanthrenes

Sources and Emission Pathways

The formation of chlorophenanthrenes is not intentional; they are typically unintentional byproducts of processes involving heat, organic matter, and chlorine. Understanding their sources is crucial for monitoring and mitigating their release into the environment.

High-temperature combustion processes are a significant source of chlorinated aromatic compounds. The formation of polychlorinated naphthalenes (PCNs), which are structurally related to chlorophenanthrenes, has been studied in the context of gas-phase reactions at temperatures ranging from 600 to 1200 K. acs.org Theoretical studies on the formation of PCNs from 3-chlorophenol (3-CP) as a precursor indicate that pathways involving the elimination of a chlorine atom are favored. acs.org These mechanistic studies provide insight into how more complex chlorinated polycyclic aromatic hydrocarbons, including chlorophenanthrenes, may form under similar high-temperature conditions where chlorine and organic precursors are present. acs.orgnih.gov

Municipal solid waste incineration (MSWI) and coal combustion are major contributors to the environmental burden of chlorinated organic compounds.

Municipal Waste Incineration: The incineration of municipal solid waste, which often contains chlorinated materials such as plastics, can lead to the formation of various chlorinated pollutants. frontiersin.org While research has focused on compounds like polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs), the fundamental chemistry involved is relevant to the formation of other chlorinated aromatic hydrocarbons. mdpi.com The co-incineration of municipal solid waste with industrial organic solid waste, which can have higher chlorine content, presents additional challenges for controlling emissions. frontiersin.org Studies have shown that as the proportion of industrial waste increases, more chlorine can migrate into the fly ash. frontiersin.org

Coal Combustion: Coal naturally contains chlorine, and its combustion releases hydrogen chloride (HCl) and elemental chlorine (Cl2) into the flue gas. nih.govresearchgate.net These chlorine species can then react with organic molecules at high temperatures to form chlorinated aromatic compounds. While HCl is the predominant chlorine compound formed, even low concentrations of Cl2 can play a role in the formation of these pollutants. nih.gov Research indicates that co-firing coal with refuse-derived fuel (RDF) can lead to a substantial reduction in the yields of PCDD/Fs, suggesting that the combustion conditions and fuel mix are critical factors in controlling the emission of chlorinated organics. frontiersin.org

The following table summarizes the estimated emissions of HCl and Cl2 from coal combustion in China in 2012, highlighting the scale of chlorine release from this source. researchgate.net

| Source | Pollutant | Estimated Emissions (Gg) |

| Coal Combustion | HCl | 232.9 |

| Coal Combustion | Cl2 | 9.4 |

| Waste Incineration | HCl | 2.9 |

Data sourced from the Anthropogenic Chlorine Emissions Inventory for China (ACEIC) for the year 2012. researchgate.net

Automobile exhaust is a well-known source of polycyclic aromatic hydrocarbons (PAHs). researchgate.netacs.org While the exhaust from modern vehicles with catalytic converters is significantly cleaner, PAHs are still formed during the imperfect combustion of fuel. nih.gov These PAHs are released into the atmosphere and can subsequently undergo chlorination reactions in the environment. The sooty residue of gasoline engine exhaust contains a mixture of chemicals, including PAHs like benzo(a)pyrene. acs.org Although direct evidence for the formation of 3-Chlorophenanthrene in automobile exhaust is not specified in the search results, the presence of its parent compound, phenanthrene (B1679779), and other PAHs makes exhaust a potential indirect source. researchgate.net

Chlorination is a widely used method for disinfecting drinking water. However, this process can lead to the formation of various disinfection by-products (DBPs) through the reaction of chlorine with naturally occurring organic matter (NOM) in the water. While the most commonly monitored DBPs are trihalomethanes (THMs) and haloacetic acids (HAAs), the potential for the formation of other chlorinated organic compounds exists. The reactions involved in the formation of DBPs can be complex, and the specific products formed depend on factors such as the nature of the organic precursors, chlorine dosage, and water pH. Phenolic compounds, which can be present in natural waters, are known precursors to the formation of chlorinated derivatives during water treatment.

Informal and improper dismantling of electronic waste (e-waste) is a significant and growing source of environmental pollution. E-waste contains a variety of hazardous substances, including heavy metals and flame retardants. Primitive recycling techniques, such as open-air burning and acid baths to recover valuable metals, can release a cocktail of toxic chemicals. These activities are known to be a major source of persistent organic pollutants (POPs), including polychlorinated biphenyls (PCBs) and dioxins, in the surrounding environment. The combustion of plastic components and circuit boards in e-waste can create conditions suitable for the formation of chlorinated and brominated aromatic compounds. While specific data on this compound from e-waste is limited in the provided results, the documented release of a wide range of chlorinated and brominated dioxins from e-waste burning sites highlights the potential for the formation of other chlorinated PAHs.

The formation of potentially harmful compounds can also occur during the preparation and cooking of food.

Formation in Salt-Tolerant Rice: Recent research has indicated that chlorinated polycyclic aromatic hydrocarbons (ClPAHs) can be present in salt-tolerant rice. A study found that the concentration of ClPAHs was significantly higher in salt-tolerant rice compared to normal rice. This is attributed to the high chloride content in the saline cultivation environment, which can lead to the chlorination of parent PAHs that may have accumulated in the rice.

Formation during Cooking: High-temperature cooking methods, such as grilling, frying, and smoking, can generate PAHs in food, particularly in meat and fish. These PAHs are formed from the incomplete combustion of organic matter. A study on salt-tolerant rice also revealed that cooking can lead to a notable increase in the concentration of ClPAHs, suggesting that the cooking process itself can induce the chlorination of PAHs present in the food. The rendered fat dripping onto hot surfaces during grilling can pyrolyze and form PAHs, which are then deposited on the food surface via smoke.

The following table shows the concentrations of PAHs and ClPAHs found in commercial salt-tolerant rice samples.

| Compound Class | Concentration Range (μg/kg) |

| PAHs (24 compounds) | 6.95–32.73 |

| XPAHs (18 compounds) | 0.013–0.593 |

XPAHs include chlorinated and brominated PAHs. Data from a study on commercial salt-tolerant rice.

Environmental Distribution and Partitioning

The distribution of this compound in the environment is a complex interplay of its physicochemical properties and the characteristics of the surrounding environmental compartments. Understanding its presence in different media and its partitioning behavior is crucial for assessing its potential environmental impact.

Detection in Environmental Matrices (e.g., soil, water, air, sediment, snow, urban dust)

Scientific investigations have confirmed the presence of chlorophenanthrenes, including isomers like this compound, in various environmental matrices. These compounds are often found in areas impacted by industrial activities and combustion processes.

Sediment: Sediments act as a significant sink for persistent organic pollutants like this compound. Studies of sediment cores have provided valuable historical records of contamination. For instance, analysis of a sediment core from Tokyo Bay revealed the presence of various chlorinated PAHs (ClPAHs), with fluxes of total ClPAHs ranging from 0.029 to 0.57 ng/cm²/year between the 1950s and 2004 nih.gov. In another study in the Maowei Sea, China, 9-chlorophenanthrene (B119892) was the most abundant ClPAH congener in surface sediments, with concentrations ranging from 99.9 to 3610 pg/g dry weight nih.gov. While specific data for this compound is often part of the total ClPAH concentration, these findings indicate the general prevalence of chlorophenanthrenes in aquatic sediments. The concentrations of total PAHs in sediments from the Pearl River Delta in China have been found to range from 323 to 21,329 ng/g sccwrp.org.

Atmospheric Deposition: The presence of this compound in the atmosphere is primarily inferred from deposition samples. A study in Central Europe detected this compound in total deposition samples, highlighting its presence in the atmospheric environment nih.gov.

Urban Dust and Soil: Urban and industrial soils are recognized as significant reservoirs for PAHs and their derivatives. While specific concentrations for this compound in urban dust and soil are not widely reported, studies on general PAH contamination in urban soils of European cities have shown significant levels of the parent compound, phenanthrene, suggesting the potential for the presence of its chlorinated derivatives in these environments epa.gov. For example, the sum of 15 PAHs in Glasgow's urban soils ranged from 1487 to 51,822 µg/kg, with phenanthrene being one of the three predominant compounds epa.gov.

Snow: Snowpack can act as a temporary reservoir for atmospheric pollutants, including semi-volatile organic compounds. While specific data for this compound in snow is limited, the general processes of atmospheric transport and deposition suggest its potential presence in snow in regions with significant air pollution sources.

Water: Due to its hydrophobic nature, this compound is expected to have low solubility in water. Consequently, its concentrations in the dissolved phase of water bodies are likely to be low, with a preference for partitioning to suspended particulate matter and sediments.

The following table summarizes the detection of chlorophenanthrenes in various environmental matrices, providing a general overview of their environmental distribution.

| Environmental Matrix | Compound Group | Concentration Range | Location |

| Sediment | Total ClPAHs | 0.029 - 0.57 ng/cm²/year (Flux) | Tokyo Bay, Japan nih.gov |

| Sediment | 9-Chlorophenanthrene | 99.9 - 3610 pg/g dw | Maowei Sea, China nih.gov |

| Atmospheric Deposition | This compound | Detected | Central Europe nih.gov |

| Urban Soil | Total PAHs (including Phenanthrene) | 1487 - 51822 µg/kg | Glasgow, UK epa.gov |

Gas/Particulate Phase Partitioning and Semi-Volatile Organic Compound (SVOC) Classification

The gas-particle partitioning of SVOCs is governed by several factors, including the compound's vapor pressure, the ambient temperature, and the concentration and composition of atmospheric particulate matter nih.govnih.govcsic.es. Generally, at warmer temperatures, a higher fraction of an SVOC will be in the gas phase, while at colder temperatures, it will tend to adsorb to particulate matter nih.gov.

The partitioning behavior of chlorophenanthrenes is complex and can be influenced by the specific properties of the aerosol particles, such as their organic matter content nih.gov. Models have been developed to predict the gas-particle partitioning of SVOCs, including those based on the octanol-air partition coefficient (KOA) and polyparameter linear free energy relationships (ppLFERs) nih.govacs.org. These models are essential tools for understanding and predicting the environmental behavior of compounds like this compound.

Environmental Fate and Transport Processes

The environmental fate of this compound is determined by a combination of transport and transformation processes. These processes dictate its movement through the environment, its persistence, and its ultimate degradation.

Atmospheric Transport and Deposition

As a semi-volatile organic compound, this compound can undergo long-range atmospheric transport . When in the gas phase or associated with fine particulate matter, it can be carried by wind currents over vast distances from its source of emission. This long-range transport potential contributes to its widespread distribution in the environment, including remote regions.

The removal of this compound from the atmosphere occurs through wet and dry deposition. Wet deposition involves the scavenging of the compound by precipitation (rain, snow, fog), while dry deposition is the settling of particulate matter to which the compound is adsorbed.

A study conducted at two sites in Central Europe (a regional background site and a semi-urban site) provided insights into the atmospheric deposition of chlorinated PAHs. The deposition fluxes of total ClPAHs were found to be in the range of 272–962 pg m⁻² day⁻¹ at the regional background site and 351–724 pg m⁻² day⁻¹ at the semi-urban site nih.govsccwrp.org. While these values represent the total for all measured ClPAHs, the detection of this compound in these samples confirms its atmospheric deposition nih.gov. The study also noted that the deposition fluxes of ClPAHs were more than two orders of magnitude lower than those of the parent PAHs in the same region nih.govsccwrp.org.

The following table presents the atmospheric deposition fluxes for total chlorinated PAHs from the study in Central Europe.

| Site Type | Total ClPAH Deposition Flux (pg m⁻² day⁻¹) |

| Regional Background | 272 - 962 |

| Semi-Urban | 351 - 724 |

Phototransformation Processes and Photostability

Phototransformation, or photodegradation, is a significant degradation pathway for many organic pollutants in the environment, particularly for compounds like PAHs and their derivatives that can absorb sunlight. These reactions can lead to the transformation of the parent compound into various degradation products.

The photostability of chlorinated PAHs can vary depending on the specific compound and the environmental conditions. Some studies have indicated that certain chlorinated PAHs may be more resistant to photodegradation than their parent compounds, while others may be more susceptible. The presence of chlorine atoms on the aromatic ring can influence the electronic properties of the molecule and, consequently, its photochemical reactivity.

Persistence in Environmental Media

The persistence of a chemical in the environment is a key factor in determining its potential for long-term impacts. Persistence is often quantified by the half-life of the compound in a specific environmental medium, which is the time it takes for half of the initial concentration to be degraded.

Chlorinated hydrocarbons, as a class of compounds, are known for their persistence in the environment usgs.govresearchgate.net. The carbon-chlorine bond is generally stable, making these compounds resistant to both biotic and abiotic degradation processes. The persistence of chlorinated compounds can be significantly influenced by environmental conditions, with lower temperatures generally leading to longer half-lives publications.gc.ca.

Specific half-life data for this compound in soil, water, or sediment are not available in the reviewed literature. However, based on the known persistence of other chlorinated aromatic hydrocarbons and PAHs, it is expected that this compound would be a relatively persistent compound in the environment, particularly in anaerobic sediments where degradation processes are slower. For comparison, the biodegradation half-life of the parent compound, phenanthrene, in soil under optimal aerobic conditions has been reported to be as short as 25.8 hours at a concentration of 5 µg/g bjraylight.com. However, the addition of a chlorine atom is likely to increase its resistance to microbial degradation. The half-life of naphthalene, another PAH, under anaerobic conditions in soil has been reported to be 258 days researchgate.net.

Analytical Methodologies for 3 Chlorophenanthrene Quantification and Characterization

Chromatographic Techniques

Chromatography is central to the analysis of 3-Chlorophenanthrene, providing the necessary separation from interfering compounds present in complex samples like environmental extracts. nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is considered a "gold standard" for the forensic identification of substances. wikipedia.org For trace-level analysis of compounds like this compound, more advanced configurations such as tandem mass spectrometry (GC-MS/MS) and high-resolution mass spectrometry (GC-HRMS) are employed due to their enhanced sensitivity and selectivity. nih.govhpst.cz

GC-MS/MS has been successfully applied for the determination of ClPAHs in environmental deposition samples. nih.gov This technique operates in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition, significantly reducing matrix interference and improving detection limits. eurl-pesticides.eu For this compound, specific MRM transitions have been established for its confident quantification. nih.govd-nb.info

High-resolution mass spectrometry, particularly GC coupled with a high-resolution accurate mass (HRAM) analyzer like an Orbitrap, offers another powerful tool. envirosymposium.group This method provides highly accurate mass measurements, allowing for the confirmation of the elemental composition of an analyte. The ability to confirm the molecular ion of chlorophenanthrene with low mass error, combined with isotopic pattern scoring, provides a high degree of confidence in its identification in complex samples such as industrial stack emissions. envirosymposium.group

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | 212.0 | 176.1 | 30 |

| This compound (Confirmation) | 214.0 | 176.1 | 30 |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating and analyzing compounds in complex mixtures. torontech.com It is particularly suited for the analysis of polycyclic aromatic hydrocarbons and their derivatives. nih.gov The analysis of chlorophenanthrene isomers can be achieved using reverse-phase (RP) HPLC methods. sielc.com

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For the analysis of 9-chlorophenanthrene (B119892), a related isomer, a mobile phase consisting of acetonitrile (B52724) and water has been shown to be effective. sielc.com The separated components are then detected by a UV-Vis detector or a mass spectrometer. torontech.com While specific HPLC methods for this compound are not extensively detailed in the available literature, the principles applied to its isomers are directly transferable.

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 |

| Mobile Phase | Acetonitrile and Water mixture |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Application Note | For MS compatibility, buffers like phosphoric acid should be replaced with volatile alternatives like formic acid. sielc.com |

Comprehensive two-dimensional gas chromatography (GCxGC) represents a significant advancement in separation science, offering substantially higher peak capacity and sensitivity compared to single-column GC methods. mdpi.comnih.gov This makes it exceptionally well-suited for the analysis of highly complex mixtures, such as environmental extracts containing a multitude of PAH derivatives, including ClPAHs. nih.gov

The technique works by coupling two different GC columns (e.g., a nonpolar column followed by a mid-polar column) via a modulator. nih.gov The modulator traps small, sequential fractions of the effluent from the first-dimension column and then rapidly re-injects them onto the second-dimension column for a fast, orthogonal separation. This process generates a highly structured two-dimensional chromatogram that can resolve compounds that would otherwise co-elute in a one-dimensional system. nih.govnih.gov When coupled with a sensitive detector like a time-of-flight mass spectrometer (ToF-MS) or a tandem quadrupole MS, GCxGC can effectively separate and identify trace-level compounds in challenging matrices. mdpi.comnih.gov

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and primary technique for the unambiguous elucidation of molecular structures. Both proton (¹H) and carbon-13 (¹³C) NMR have been used to identify and characterize chlorophenanthrene isomers. rsc.orgrsc.org In a study detailing the synthesis of various phenanthrene (B1679779) derivatives, the resulting this compound was confirmed by NMR, with the spectral data reported to be in accordance with previously published findings. rsc.org While the specific spectral data for this compound is not provided in the reviewed literature, data for analogous compounds demonstrate the utility of the technique.

| Nucleus | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| ¹H NMR | CDCl₃ | 7.67-7.71 (m, 1H), 7.73-7.78 (m, 3H), 7.90 (d, J = 8.0, 1H), 7.95 (t, J = 8.0, 2H), 8.64 (d, J = 8.0, 1H), 9.01 (s, 1H) |

| ¹³C NMR | CDCl₃ | 109.82, 119.54, 122.57, 126.05, 127.72, 127.83, 127.96, 128.21, 128.90, 129.36, 129.50, 130.00, 130.36, 132.24, 134.27 |

Mass spectrometry is fundamental to the identification of this compound, providing its molecular weight and fragmentation pattern. nih.gov In standard electron ionization (EI) mass spectrometry, this compound exhibits a characteristic molecular ion peak (M⁺) corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak is also observed at approximately one-third the intensity of the molecular ion peak. The primary fragment ion typically corresponds to the loss of a chlorine atom. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is a critical piece of data for confirming the elemental formula of an unknown or target compound with high confidence. envirosymposium.group This accuracy helps to distinguish this compound from other co-eluting compounds that may have the same nominal mass but a different elemental composition.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₉Cl | nih.gov |

| Molecular Weight (Nominal) | 212 g/mol | nih.gov |

| Computed Exact Mass | 212.0392780 Da | nih.gov |

| Major MS Ion Fragments (m/z) for 9-Chlorophenanthrene | 212 (M⁺), 214 (M+2), 176 ([M-Cl]⁺) | nih.gov |

Sample Preparation and Extraction Methods for Environmental Matrices

The reliable analysis of this compound from environmental samples such as soil, sediment, and water necessitates effective extraction and cleanup to isolate the analyte from complex matrix interferences. rsc.orgnih.gov

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE is a widely used technique for extracting chlorinated PAHs from solid matrices like soil and sediment. raykolgroup.comchromatographyonline.comcsic.es This method uses elevated temperatures (e.g., 90-150°C) and pressures to increase the efficiency and speed of the extraction process, reducing solvent consumption compared to traditional methods like Soxhlet. rsc.orgchromatographyonline.comnih.gov Common solvent systems include mixtures of water with organic modifiers like acetone (B3395972) or acetonitrile, or mixtures of hexane (B92381) and dichloromethane. d-nb.inforsc.orgresearchgate.net

Solid-Phase Extraction (SPE): Following initial extraction, a cleanup step is crucial to remove co-extracted interfering compounds. Solid-phase extraction is a common method for this purpose. nih.govrestek.com The crude extract is passed through a cartridge packed with a solid adsorbent, such as silica (B1680970) gel or Florisil. d-nb.inforestek.com A nonpolar solvent or solvent mixture (e.g., hexane:dichloromethane) is used to elute the this compound while more polar interferences are retained on the sorbent. d-nb.inforestek.com

The table below summarizes common extraction and cleanup methods for chlorinated PAHs from various matrices.

| Matrix | Extraction Method | Solvents | Cleanup Method | Reference |

|---|---|---|---|---|

| Soil | Pressurized Liquid Extraction (PLE) | Water:Acetone (75:25, v/v) | Solid-Phase Extraction (SPE) | rsc.orgresearchgate.net |

| Water | Solid-Phase Extraction (SPE) | N/A (Direct extraction) | (Integrated into extraction) | nih.gov |

| Sediment | Pressurized Liquid Extraction (PLE) | Water:Acetonitrile (75:25, v/v) | SPE (Oasis HLB cartridge) | researchgate.net |

| Air (Filters) | Ultrasonic Extraction | Hexane:Dichloromethane | SPE (Silica Gel) | d-nb.info |

Quality Assurance and Quality Control in Analysis (e.g., Detection Limits, Recoveries, Blank Correction)

To ensure the accuracy and reliability of analytical data for this compound, stringent Quality Assurance/Quality Control (QA/QC) protocols are essential. These protocols monitor and validate every step of the analytical process, from sample collection to final quantification.

Detection Limits: The Method Detection Limit (MDL) is the minimum concentration of an analyte that can be measured and reported with a specified confidence that the analyte concentration is greater than zero. For chlorinated PAHs like this compound, which are often present at trace levels, highly sensitive instruments such as gas chromatography-mass spectrometry (GC-MS) are required. leeder-analytical.com Detection limits are typically in the low nanogram per liter (ng/L) or picogram per cubic meter (pg/m³) range for water and air samples, respectively, and in the nanogram per gram (ng/g) range for solid samples. nih.govsccwrp.orgacs.orgresearchgate.net

Recoveries: The efficiency of the extraction and cleanup process is monitored by calculating the recovery of surrogate standards. These are compounds chemically similar to the target analytes but not expected to be present in the original sample (e.g., isotopically labeled versions of PAHs). They are added to the sample before extraction. Acceptable recovery rates typically fall within the 70-130% range, though this can vary by method and matrix. d-nb.info For instance, studies have reported recoveries for various chlorinated PAHs between 82.5% to 102.6% in water and 84.5% to 110.5% in soil. rsc.orgnih.govresearchgate.net

Blank Correction: Method blanks (clean matrices subjected to the entire analytical procedure) are analyzed with each batch of samples to check for contamination from solvents, reagents, or glassware. If target analytes are detected in the blank, their concentrations may be subtracted from the sample results, or the entire batch may be re-analyzed if contamination is significant. d-nb.info

The table below provides examples of typical QA/QC parameters for the analysis of chlorinated PAHs.

| Parameter | Matrix | Typical Value/Range | Reference |

|---|---|---|---|

| Detection Limit (LOD) | Water | 0.015 - 0.591 ng/L | nih.govresearchgate.net |

| Detection Limit (MDL) | Sediment | 0.2 - 0.5 ng/g | sccwrp.org |

| Analyte Recovery | Water | 82.5% - 102.6% | nih.govresearchgate.net |

| Analyte Recovery | Soil | 84.5% - 110.5% | rsc.orgresearchgate.net |

| Analyte Recovery | Air (Filters) | 75% - 126% | d-nb.info |

| Relative Standard Deviation (RSD) | Water | < 9.2% | nih.govresearchgate.net |

| Relative Standard Deviation (RSD) | Vegetables | 8.08% - 9.17% | atlantis-press.com |

Theoretical and Computational Studies of 3 Chlorophenanthrene

Quantum Chemical Calculations and Molecular Descriptors

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules like 3-chlorophenanthrene. chalcogen.ro These calculations generate a variety of molecular descriptors that are crucial for predicting chemical behavior. chalcogen.ro

Table 1: Representative Geometrical Parameters This table presents expected ranges for bond lengths and angles in a molecule like this compound based on general principles of organic chemistry and computational studies of similar compounds. Specific calculated values for this compound were not found in the provided search results.

| Parameter | Description | Expected Value Range |

|---|---|---|

| C-C (aromatic) | Carbon-carbon bond length in the phenanthrene (B1679779) rings | 1.36 - 1.45 Å |

| C-H | Carbon-hydrogen bond length | ~1.08 Å |

| C-Cl | Carbon-chlorine bond length | ~1.74 Å |

| C-C-C (in ring) | Carbon-carbon-carbon bond angle within the aromatic rings | 118 - 122° |

| C-C-H | Carbon-carbon-hydrogen bond angle | ~120° |

| C-C-Cl | Carbon-carbon-chlorine bond angle | ~120° |

The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are critical molecular descriptors. chalcogen.ro These frontier molecular orbitals are key to understanding a molecule's reactivity. chalcogen.roirjweb.com A low HOMO-LUMO energy gap (ΔE) is associated with high chemical reactivity and low kinetic stability. chalcogen.ro For chlorinated PAHs, these energies influence their photolytic behavior in the atmosphere. doi.org The chlorination of a parent PAH, such as phenanthrene, alters its electronic properties, including the EHOMO and ELUMO values. doi.org For example, a study on chlorinated phenanthrenes showed that chlorination leads to noticeable differences in these descriptors compared to the parent phenanthrene molecule. doi.org

Table 2: Frontier Molecular Orbital Energies of Phenanthrene and a Chlorinated Isomer This table provides data for phenanthrene and its isomer, 9-chlorophenanthrene (B119892), to illustrate the effect of chlorination on these quantum chemical descriptors as reported in a study by Niu et al. (2007). Specific values for this compound were not available in the search results.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|

| Phenanthrene | -8.740 | -0.535 | 8.205 |

| 9-Chlorophenanthrene | -8.847 | -0.760 | 8.087 |

Source: Adapted from Niu et al., 2007 doi.org

Spin density is a crucial concept in understanding the reactivity of radical species. psu.edu It represents the difference between the probability density of finding an electron with spin up (α) and spin down (β) at a given point in space. psu.edu For reactions involving radical intermediates, such as the atmospheric degradation of this compound initiated by hydroxyl radicals, spin density analysis can identify the atoms with the highest unpaired electron density. nih.gov These sites are typically the most reactive centers in the radical. nih.gov The spin density distribution is often visualized as an isosurface, where positive and negative values indicate regions of excess α and β spin, respectively. psu.edu Computational methods like DMRG (density-matrix renormalization group) can be employed for accurate spin density calculations in complex molecules. arxiv.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widely used computational method in chemistry for investigating the electronic structure of molecules. nih.gov DFT calculations are often employed to study the properties of PAHs and their derivatives. mdpi.com A popular functional for such studies is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov This hybrid functional often provides a good balance between accuracy and computational cost for organic molecules. researchgate.net For instance, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to gain insights into the electronic structure of various organic compounds. nih.gov Such calculations can provide optimized geometries, vibrational frequencies, and electronic properties like HOMO and LUMO energies for molecules like this compound. mdpi.comirjweb.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Photodegradation

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. doi.org These models are particularly valuable for assessing the environmental fate of pollutants like Cl-PAHs. A study by Niu et al. (2007) developed a QSPR model to predict the photodegradation half-lives of atmospheric Cl-PAHs. doi.org The model was built using a partial least squares (PLS) regression and quantum chemical descriptors computed with the PM3 Hamiltonian. doi.org The resulting model demonstrated good predictive capability, with a high cross-validated Q²cum value of 0.960. doi.org

The study found that the main factors influencing the photodegradation half-lives of Cl-PAHs are a combination of electronic and energetic descriptors. doi.orgmdpi.com These include the energies of the second highest occupied and second lowest unoccupied molecular orbitals (EHOMO+1 and ELUMO−1), the average molecular polarizability (α), the most positive net atomic charge on a hydrogen atom (QH+), and combinations of the frontier molecular orbital energies (ELUMO+EHOMO and ELUMO−EHOMO). doi.orgmdpi.com

Table 3: Key Molecular Descriptors in the QSPR Model for Cl-PAH Photodegradation

| Descriptor | Description | Influence on Photodegradation Half-life (t1/2) |

|---|---|---|

| ELUMO−1 | Energy of the second lowest unoccupied molecular orbital | High values tend to increase t1/2 (slower degradation) |

| EHOMO+1 | Energy of the second highest occupied molecular orbital | High values tend to increase t1/2 (slower degradation) |

| α | Average molecular polarizability | Increasing values lead to a decrease in t1/2 (faster degradation) |

| QH+ | Most positive net atomic charge on a hydrogen atom | Increasing values lead to a decrease in t1/2 (faster degradation) |

| ELUMO+EHOMO | Combination of frontier molecular orbital energies | Increasing values lead to a decrease in t1/2 (faster degradation) |

| ELUMO−EHOMO | HOMO-LUMO energy gap | High values tend to increase t1/2 (slower degradation) |

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. nih.gov For environmental pollutants like this compound, understanding their reaction pathways with atmospheric oxidants such as the hydroxyl radical (•OH) is crucial. nih.govnih.gov Computational studies can map the potential energy surface of a reaction, identifying transition states and intermediates to determine the most likely reaction pathways.

For example, the reaction of •OH with aromatic compounds can proceed via addition to the aromatic ring or by hydrogen abstraction. nih.govnih.gov Computational methods can calculate the activation barriers for these different pathways, revealing the preferred mechanism. Studies on similar chlorinated compounds have shown that the addition of the •OH radical to a carbon atom in the aromatic ring is often a predominant pathway. The subsequent degradation mechanism of the resulting radical adduct can also be explored computationally.

Prediction of Transformation Products using Electronic Structure Theory

Electronic structure theory, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the transformation pathways and products of environmental contaminants like this compound. researchgate.netarxiv.org These computational methods allow for the investigation of reaction mechanisms at a molecular level, providing insights into the thermodynamic and kinetic feasibility of various degradation routes. mdpi.com By calculating parameters such as activation energies, reaction enthalpies, and the energies of frontier molecular orbitals (HOMO and LUMO), researchers can forecast the most likely transformation products resulting from biotic and abiotic processes. arxiv.orgdoi.org

Studies on polycyclic aromatic hydrocarbons (PAHs) and their chlorinated derivatives (Cl-PAHs) indicate that transformation reactions are often initiated by electrophilic attack or reactions with radicals, such as the hydroxyl radical (•OH), which is prevalent in atmospheric and aquatic environments. researchgate.netmdpi.comnist.gov For chlorinated aromatic compounds, key transformation pathways include hydroxylation, dechlorination, and oxidation, leading to a variety of products. researchgate.netinnocua.net

Reaction with Hydroxyl Radical (•OH)

The reaction of aromatic compounds with •OH radicals is a primary degradation pathway. mdpi.com Computational studies on similar molecules show that this process can proceed via two main mechanisms: direct hydrogen abstraction from the aromatic ring or •OH addition to the ring, forming a hydroxycyclohexadienyl-type radical intermediate. mdpi.comrsc.org

For this compound, electronic structure calculations can predict the most favorable sites for •OH attack. The positions on the phenanthrene backbone are not electronically equivalent, and the presence of the chlorine substituent further influences the electron density distribution across the aromatic system. acs.org DFT calculations are used to determine the energy barriers for •OH addition at each unique carbon position. The pathway with the lowest activation energy is considered the most probable.

Following the initial addition of the •OH radical, the resulting intermediate can undergo further reactions. These subsequent steps can involve the elimination of a water molecule, reaction with molecular oxygen, or the loss of the chlorine atom. Theoretical models predict the formation of various hydroxylated and quinone-type products. researchgate.net

Predicted Transformation Products

Based on computational studies of related PAHs and Cl-PAHs, electronic structure theory predicts several classes of transformation products for this compound. researchgate.net

Chlorinated Hydroxyphenanthrenes: The addition of a hydroxyl group to the aromatic ring, while retaining the chlorine atom, is a predicted outcome. The specific isomer formed depends on the initial site of •OH attack.

Phenanthrenequinones: Further oxidation of hydroxylated intermediates can lead to the formation of quinone structures. For instance, the oxidation of intermediates could theoretically yield chlorinated phenanthrene-9,10-dione derivatives.

Dechlorination Products: The cleavage of the carbon-chlorine bond is another possible transformation pathway. Photolytic degradation studies on other chlorophenanthrenes have shown that the initial step can be the abstraction of the chlorine atom, followed by oxidative degradation. innocua.netacs.org This would lead to the formation of phenanthrene or hydroxyphenanthrenes.

The feasibility of these pathways is assessed by calculating the reaction energy profiles, as illustrated in the hypothetical energy diagram below.

Interactive Data Table 1: Calculated Relative Energies for Hypothetical Transformation Steps of this compound

This table presents hypothetical relative energy values for key steps in the transformation of this compound, as would be determined by electronic structure theory calculations (e.g., DFT). Lower relative energy barriers indicate more kinetically favorable pathways.

| Reaction Step | Reactants | Transition State (TS) | Products | Relative Energy of TS (kJ/mol) | Relative Energy of Products (kJ/mol) | Predicted Favorable Pathway |

| •OH Addition (Position X) | This compound + •OH | [3-Cl-Phen-OH-TS1] | 3-Chloro-X-hydroxyphenanthrene radical | 25 | -70 | Yes |

| •OH Addition (Position Y) | This compound + •OH | [3-Cl-Phen-OH-TS2] | 3-Chloro-Y-hydroxyphenanthrene radical | 45 | -55 | No |

| H-Abstraction from radical (O₂) | 3-Chloro-X-hydroxyphenanthrene radical + O₂ | [Product-TS1] | Chlorohydroxyphenanthrene + HO₂• | 15 | -110 | Yes |

| Dechlorination (Photolytic) | This compound + hν | [DeCl-TS] | Phenanthrenyl radical + Cl• | 95 | 80 | Condition Dependent |

| Oxidation to Quinone | Chlorohydroxyphenanthrene + Oxidant | [Quinone-TS] | Chlorophenanthrenequinone + Byproducts | 50 | -40 | Yes |

Interactive Data Table 2: Predicted Transformation Products and Key Theoretical Descriptors

This table summarizes the types of products predicted from theoretical studies and the computational descriptors used to evaluate their formation and stability. doi.org

| Predicted Product Class | Example Structure | Relevant Theoretical Descriptors | Computational Method |

| Chlorinated Hydroxyphenanthrenes | 3-Chloro-X-hydroxyphenanthrene | Reaction Enthalpy (ΔH), Gibbs Free Energy of Activation (ΔG‡), HOMO/LUMO Energies | DFT (e.g., B3LYP) |

| Chlorinated Phenanthrenequinones | 3-Chloro-phenanthrene-9,10-dione | Ionization Potential, Electron Affinity, Bond Dissociation Energies | DFT, CCSD(T) |

| Dechlorinated Products | Phenanthrene, Hydroxyphenanthrene | C-Cl Bond Dissociation Energy, Frontier Electron Density | DFT, CASSCF |

These theoretical predictions are crucial for understanding the environmental fate of this compound. researchgate.net They guide experimental studies by identifying likely degradation products, which can then be targeted for analytical detection in environmental samples or laboratory degradation experiments. researchgate.net The combination of computational prediction and experimental validation provides a comprehensive picture of the transformation and persistence of such compounds in the environment. researchgate.netpsu.edu

Biological Activity and Toxicological Mechanisms of Chlorophenanthrenes General, Not Compound Specific Dosage

Aryl Hydrocarbon Receptor (AhR) Activation and Mediated Activities

A primary mechanism through which many chlorinated aromatic hydrocarbons, including chlorophenanthrenes, exert their toxic effects is by activating the aryl hydrocarbon receptor (AhR). semanticscholar.org The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in metabolism and cellular stress responses. biorxiv.orgdioxin20xx.org

Binding of a ligand, such as a chlorophenanthrene, to the AhR initiates a cascade of events that leads to the transcription of target genes. wikipedia.org This can result in a variety of biological responses, some of which are considered adverse. unit.no For some lower molecular weight Cl-PAHs, like chlorophenanthrenes, an increase in chlorine substitution tends to correlate with increased AhR activity. semanticscholar.orginnocua.netoregonstate.edu However, even the most potent Cl-PAHs have been found to have significantly lower AhR-mediated toxic potency compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a well-known potent AhR agonist. wikipedia.org